molecular formula C12H12N2O4 B14743900 ((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid CAS No. 319-71-1

((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid

Cat. No.: B14743900
CAS No.: 319-71-1
M. Wt: 248.23 g/mol
InChI Key: YJKHKDHQOGQYPB-UHFFFAOYSA-N
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Description

((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid is a complex organic compound that features an indole ring, which is a common structural motif in many biologically active molecules The compound’s structure includes an aminoethyl group attached to the indole ring, making it a derivative of tryptamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the indole derivative with oxoacetic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced indole derivatives.

Scientific Research Applications

((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in neurotransmission and as a precursor to other biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and other proteins involved in signal transduction.

    Pathways Involved: It may modulate pathways related to neurotransmission, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure but lacking the acetic acid moiety.

    Serotonin: A neurotransmitter derived from tryptamine with an additional hydroxyl group.

    Melatonin: A hormone derived from serotonin with an additional methoxy group.

Uniqueness

((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid is unique due to its specific structural features, including the presence of both an aminoethyl group and an oxoacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

319-71-1

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-2-oxoacetic acid

InChI

InChI=1S/C12H12N2O4/c13-4-3-7-6-14-10-2-1-8(5-9(7)10)18-12(17)11(15)16/h1-2,5-6,14H,3-4,13H2,(H,15,16)

InChI Key

YJKHKDHQOGQYPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(=O)C(=O)O)C(=CN2)CCN

Origin of Product

United States

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